1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate

Orthogonal protection Peptidomimetic synthesis Chiral intermediate

1-O-Benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate (CAS 168399-08-4 for the (S)-enantiomer; CAS 171230-54-9 for the (R)-enantiomer) is a heterocyclic compound belonging to the 2-oxoimidazolidine-1,5-dicarboxylate class. It exists as a single enantiomer, with the (S)-enantiomer serving as a key chiral intermediate in the diastereoselective synthesis of imidapril, a long-acting angiotensin-converting enzyme (ACE) inhibitor.

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
Cat. No. B15094227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate
Molecular FormulaC13H14N2O5
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17)
InChIKeyYJKSBDJDSGYUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Benzyl 5-O-Methyl 2-Oxoimidazolidine-1,5-Dicarboxylate: Chiral Intermediate for Research and Development Procurement


1-O-Benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate (CAS 168399-08-4 for the (S)-enantiomer; CAS 171230-54-9 for the (R)-enantiomer) is a heterocyclic compound belonging to the 2-oxoimidazolidine-1,5-dicarboxylate class. It exists as a single enantiomer, with the (S)-enantiomer serving as a key chiral intermediate in the diastereoselective synthesis of imidapril, a long-acting angiotensin-converting enzyme (ACE) inhibitor [1]. Its structure incorporates a benzyl ester at the N-1 position and a methyl ester at the C-5 position, providing orthogonal protecting groups that enable sequential deprotection strategies [2]. The (S)-enantiomer is commercially available at ≥95% purity from multiple suppliers .

Why 2-Oxoimidazolidine-1,5-Dicarboxylate Analogs Are Not Freely Interchangeable with 1-O-Benzyl 5-O-Methyl 2-Oxoimidazolidine-1,5-Dicarboxylate


Different 2-oxoimidazolidine-1,5-dicarboxylate esters are not generic substitutes because the nature of the ester groups dictates orthogonal deprotection compatibility, stereochemical fidelity, and downstream synthetic pathway efficiency. The mixed benzyl/methyl ester arrangement provides chemoselectivity: the benzyl ester can be cleaved by hydrogenolysis while the methyl ester remains intact under basic conditions, enabling stepwise unmasking of functional groups [1]. In contrast, symmetrical diesters (e.g., dibenzyl or dimethyl) lack this orthogonality, leading to simultaneous deprotection and necessitating additional purification steps. Furthermore, the absolute configuration at the C-5 position is critical for diastereoselective outcomes in imidapril synthesis, where the (S)-enantiomer is required for the bioactive (S,S,S) configuration of the final drug [2]. Using the (R)-enantiomer (CAS 171230-54-9) or a racemic mixture yields the inactive diastereomer, reducing overall yield and requiring costly chiral separation [2].

Quantitative Differentiation of 1-O-Benzyl 5-O-Methyl 2-Oxoimidazolidine-1,5-Dicarboxylate Against Its Closest Analogs


Strategic Orthogonality: Mixed Benzyl/Methyl Diester Enables Selective Deprotection Absent in Symmetrical Diesters

The mixed benzyl/methyl diester arrangement confers orthogonal deprotection capability that symmetrical diesters lack. The benzyl ester at N-1 is cleavable by catalytic hydrogenolysis, while the methyl ester at C-5 is stable under these conditions but can be selectively hydrolyzed under basic conditions [1]. In contrast, 1,5-dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate (CAS 89384-29-2) undergoes simultaneous deprotection at both positions under hydrogenolysis, eliminating the possibility of stepwise functional group manipulation . Similarly, 1-benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate (CAS 1266739-94-9) provides orthogonality but the tert-butyl ester requires strongly acidic conditions for cleavage that may be incompatible with acid-sensitive downstream intermediates . The methyl ester of the target compound is cleavable under mild, controlled basic hydrolysis, offering broader functional group tolerance [1].

Orthogonal protection Peptidomimetic synthesis Chiral intermediate

Documented Synthetic Yield: 87% via Modified Hofmann Rearrangement for (S)-Enantiomer

The (S)-enantiomer of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate is synthesized in 87% yield via a modified Hofmann rearrangement using N-(benzyloxycarbonyl)asparagine methyl ester with [bis(acetoxy)iodo]benzene and DBU in THF at 0 °C under inert atmosphere, followed by aqueous workup . The corresponding (S)-2-oxo-1,5-imidazolidinedicarboxylic acid 1-benzyl ester (CAS 59760-01-9, the half-acid), a close comparator, is commercially available at 98% assay purity but lacks the methyl ester protection required for further C-5 modification . The 1-benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate analog is supplied at ≥98% purity but at higher molecular weight (320.34 g/mol) and with acid-labile tert-butyl protection that limits its utility in acid-sensitive synthetic sequences .

Hofmann rearrangement Chiral cyclic urea Synthetic yield

Enantiomeric Purity Control: (S)-Enantiomer Required for Bioactive Imidapril Diastereomer

In the diastereoselective synthesis of imidapril, the use of the (S)-enantiomer (CAS 168399-08-4) of 1-benzyl 5-methyl 2-oxoimidazolidine-1,5-dicarboxylate is essential. The (S) configuration at C-5 directs the subsequent SN2 alkylation to afford the (S,S,S) diastereomer of the imidapril precursor, which possesses the bioactive configuration [1]. The (R)-enantiomer (CAS 171230-54-9) would produce the (S,R,S) diastereomer, which lacks ACE inhibitory activity. Kubota et al. demonstrated that the diastereoselective N-alkylation of (2S)-2-amino-4-phenylbutyric acid ester with the 2-oxoimidazolidine derivative proceeds in an SN2 fashion, where the stereochemistry at the imidazolidine C-5 position directly influences the diastereomeric ratio of the coupled product [1]. Both (S)- and (R)-enantiomers are commercially available at similar purity specifications (≥95%) , but only the (S)-enantiomer leads to the pharmacologically active imidapril diastereomer.

Enantiomeric purity Diastereoselective synthesis ACE inhibitor

Physicochemical Profile: Predicted pKa, Density, and Optical Rotation Benchmarks for Intermediate Handling and Formulation

The (S)-enantiomer (CAS 168399-08-4) has a predicted density of 1.336±0.06 g/cm³ and predicted pKa of 12.72±0.40 . The closely related (S)-(−)-2-oxo-1,5-imidazolidinedicarboxylic acid 1-benzyl ester (half-acid, CAS 59760-01-9) has a measured optical rotation of [α]24/D −63.0° (c = 2.5 in methanol) and a melting point of 189 °C (decomposition) . In contrast, the 1-benzyl 5-tert-butyl analog (CAS 1266739-94-9) has a higher molecular weight (320.34 g/mol vs. 278.26 g/mol) and different steric profile due to the bulky tert-butyl group, which can alter reactivity and solubility . The methyl ester of the target compound provides lower steric hindrance compared to the tert-butyl analog, facilitating nucleophilic reactions at the C-5 carbonyl.

Physicochemical properties Chiral HPLC Intermediate storage

Where 1-O-Benzyl 5-O-Methyl 2-Oxoimidazolidine-1,5-Dicarboxylate Uniquely Outperforms Analogs: Research and Industrial Deployment Scenarios


Diastereoselective Synthesis of Imidapril and Related ACE Inhibitor Candidates

The (S)-enantiomer of 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate is the established chiral intermediate for constructing the imidazolidinone moiety of imidapril. The orthogonal benzyl/methyl ester protection enables sequential deprotection: the benzyl carbamate can be removed by hydrogenolysis to unmask the N-1 position for acylation, while the methyl ester remains intact for subsequent amidation at C-5 [1]. The (S) absolute configuration at C-5 is stereochemically preserved during SN2 alkylation, yielding the bioactive (S,S,S) diastereomer of the imidapril precursor [2]. The 87% documented yield for the Hofmann rearrangement step provides a validated starting point for process development .

Stepwise Construction of Orthogonally Protected Peptidomimetic Building Blocks

The mixed benzyl/methyl diester arrangement is ideally suited for the synthesis of retro-inverso peptide mimetics, where the imidazolidin-2-one ring serves as a surrogate for the peptide bond [1]. The orthogonal protecting groups permit the sequential introduction of different amino acid derivatives at N-1 and C-5 without cross-reactivity. The methyl ester at C-5 can be selectively hydrolyzed under controlled basic conditions (LiOH, aq. THF) to generate the corresponding carboxylic acid for amide coupling, while the benzyl carbamate at N-1 is preserved [1]. This orthogonality is not achievable with the symmetrically protected dibenzyl diester (CAS 89384-29-2) .

Chiral Auxiliary and Stereochemical Probe in Asymmetric Synthesis Method Development

The 2-oxoimidazolidine-4-carboxylate scaffold, including the 1-benzyl 5-methyl derivative, has been employed as a chiral auxiliary in stereoselective alkylation reactions. The tert-butyl ester analog (tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate) has been demonstrated in dynamic kinetic resolution for stereoselective C-C bond formation with malonic ester enolates . The methyl ester variant of the target compound offers differentiated reactivity due to its reduced steric bulk and different electronic properties compared to the tert-butyl ester, enabling exploration of substrate scope where steric effects are critical.

Chiral Reference Standard for Analytical Method Development and Quality Control

With defined enantiomeric purity (≥95%), predicted density (1.336±0.06 g/cm³), and predicted pKa (12.72±0.40) , the (S)-enantiomer (CAS 168399-08-4) serves as a reference standard for chiral HPLC method development, enantiomeric excess determination, and identity testing in pharmaceutical intermediate quality control protocols. Its well-characterized physicochemical profile, together with the availability of the (R)-enantiomer (CAS 171230-54-9) as the opposite enantiomer standard , enables robust chiral separation method validation.

Quote Request

Request a Quote for 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.